molecular formula C17H24N2O2 B4184141 1-(4-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine

1-(4-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine

Cat. No. B4184141
M. Wt: 288.4 g/mol
InChI Key: FDKTWPDSEGJALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as MBTFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBTFP is a piperazine derivative that has a unique chemical structure, making it a promising compound for pharmaceutical and biological research.

Mechanism of Action

The exact mechanism of action of 1-(4-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is not yet fully understood. However, it is believed that 1-(4-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine acts by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This modulation leads to the observed pharmacological effects of 1-(4-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to have various biochemical and physiological effects. In animal studies, 1-(4-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival. 1-(4-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in lab experiments is its unique chemical structure, which makes it a promising compound for drug development. However, one of the limitations of using 1-(4-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 1-(4-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine. One potential direction is to further investigate the mechanism of action of 1-(4-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, which could lead to the development of more effective drugs based on this compound. Another direction is to explore the potential therapeutic applications of 1-(4-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in the treatment of various neurological disorders. Additionally, further research could be conducted to optimize the synthesis and purification methods for 1-(4-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, which could make it more accessible for use in lab experiments.

Scientific Research Applications

1-(4-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 1-(4-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is in the development of new drugs. 1-(4-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been found to exhibit pharmacological activities such as anticonvulsant, antidepressant, and anxiolytic effects. Additionally, 1-(4-methylbenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to have potential as a therapeutic agent for the treatment of schizophrenia and other neurological disorders.

properties

IUPAC Name

[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-14-4-6-15(7-5-14)13-18-8-10-19(11-9-18)17(20)16-3-2-12-21-16/h4-7,16H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKTWPDSEGJALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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